Octahydropyrano[4,3-b]pyrrole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,3a,4,6,7,7a-octahydropyrano[4,3-b]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-8-7-2-4-9-5-6(1)7/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLRAYHEVWKPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1COCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517624-23-5 | |
| Record name | octahydropyrano[4,3-b]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Fused Heterocyclic Chemistry
Fused heterocyclic compounds, characterized by the sharing of an edge between two or more rings, are a cornerstone of organic and medicinal chemistry. researchgate.net The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a prevalent motif in numerous natural products and synthetic drugs. nih.govresearchgate.net When fused with other heterocyclic rings, such as the pyran ring in Octahydropyrano[4,3-b]pyrrole, the resulting molecule gains a three-dimensional complexity that influences its chemical and biological properties. This fusion creates a rigid bicyclic system, which can be advantageous in drug design by locking the molecule into a specific conformation, potentially leading to higher affinity and selectivity for biological targets. nih.gov The study of such fused systems is a vibrant area of research, with ongoing efforts to develop new synthetic methodologies and explore their potential applications. mdpi.comscience.gov
Rationale for Research Focus: Unique Structural Attributes and Synthetic Utility
The scientific community's interest in Octahydropyrano[4,3-b]pyrrole stems from its distinctive structural features and its utility as a synthetic building block. The presence of both a pyrrole (B145914) and a pyran ring within a single, saturated framework provides a unique combination of properties. The nitrogen atom of the pyrrole ring can act as a hydrogen bond donor or acceptor, while the oxygen atom of the pyran ring introduces polarity. This combination of features allows for a wide range of chemical modifications, making it a versatile scaffold for creating diverse libraries of compounds.
The synthesis of the this compound core and its derivatives can be achieved through various strategies, including multicomponent reactions and cycloaddition methods. For instance, intramolecular 1,3-dipolar cycloaddition of azomethine ylides is a known method for forming such fused pyrrole systems. The ability to stereoselectively synthesize specific isomers of this compound derivatives further enhances its appeal, as the biological activity of a molecule is often highly dependent on its three-dimensional arrangement. nih.gov
Overview of Research Domains Pertaining to Octahydropyrano 4,3 B Pyrrole
Strategies for Pyrano-Pyrrole Ring Annulation
The fusion of the pyran and pyrrole rings, known as pyrano-pyrrole ring annulation, can be achieved through various synthetic strategies. These methods are broadly categorized into intramolecular cyclization approaches, where a pre-functionalized linear precursor undergoes ring closure, and multi-component reactions, where the scaffold is assembled in a single step from three or more starting materials.
Intramolecular Cyclization Approaches
Intramolecular cyclizations are powerful methods for constructing bicyclic systems with high stereocontrol. By tethering the reacting partners, the entropic barrier to cyclization is reduced, often leading to efficient and selective transformations.
The Prins cyclization, involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a classic method for forming tetrahydropyran (B127337) rings. rsc.orgresearchgate.net In the context of this compound synthesis, this strategy can be adapted by using precursors that contain both the homoallylic alcohol moiety for the pyran ring formation and a masked or pre-formed pyrrolidine (B122466) ring.
A notable variation is the thia-Prins bicyclization, which has been used to create the closely related N-tosyloctahydrothiopyrano[4,3-b]pyrrole derivatives. acs.org This reaction proceeds by coupling an (E)-N-(6-mercaptohex-3-enyl)-4-methylbenzenesulfonamide with various aldehydes in the presence of a Lewis acid like indium(III) bromide (InBr₃). acs.org The stereochemistry of the starting homoallylic mercaptan dictates the fusion of the resulting bicyclic product, with E-isomers yielding trans-fused systems and Z-isomers yielding cis-fused systems. acs.org
Table 1: Thia-Prins Bicyclization for N-Tosyl-octahydrothiopyrano[4,3-b]pyrrole Synthesis acs.org
| Entry | Aldehyde | Catalyst (10 mol%) | Conditions | Product Stereochemistry | Yield |
| 1 | 4-ClC₆H₄CHO | InBr₃ | CH₂Cl₂ | trans-fused | Good |
| 2 | 4-MeOC₆H₄CHO | InBr₃ | CH₂Cl₂ | trans-fused | Good |
| 3 | (E)-Cinnamaldehyde | InBr₃ | CH₂Cl₂ | trans-fused | Good |
A more complex and powerful strategy involves a cascade reaction combining an intramolecular Prins cyclization with a subsequent Friedel-Crafts alkylation. nih.gov This one-pot operation allows for the rapid construction of polycyclic systems. The process is initiated by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which activates an aldehyde tethered to a vinyl-substituted aromatic ring. nih.govbeilstein-archives.org The initial Prins cyclization forms the pyran ring and generates a stabilized benzylic carbocation. This intermediate is then trapped intramolecularly by the appended electron-rich aromatic ring via a Friedel-Crafts reaction, completing the annulation. nih.gov
This cascade has been effectively used to synthesize 4-aryltetralin-2-ols and related structures. nih.gov While direct application to the this compound core is less documented, the principle offers a viable route by replacing the benzene (B151609) ring in the precursor with a suitable pyrrole derivative. The efficiency and stereoselectivity of the cascade are influenced by the choice of Lewis acid and the electronic properties of the aromatic nucleophile. nih.govresearchgate.net
Intramolecular 1,3-dipolar cycloadditions are a highly effective method for constructing the pyrrolidine ring of the this compound system. mdpi.com This approach involves generating a 1,3-dipole, such as an azomethine ylide, on a precursor that also contains a tethered dipolarophile (an alkene or alkyne). The subsequent cycloaddition forms the five-membered nitrogen-containing ring with high stereocontrol. mdpi.comnih.gov
One reported synthesis generates an azomethine ylide from a glycine (B1666218) derivative tethered to a pyran precursor. mdpi.com A decarboxylative double annulation of these intermediates leads to the formation of this compound derivatives in moderate yields. mdpi.com This strategy is particularly valuable as it allows for the introduction of various substituents on the aryl portion of the scaffold, enabling the exploration of structure-activity relationships for biological screening. mdpi.com The reaction can be catalyzed by metal complexes, such as those involving silver acetate, to achieve high enantioselectivity. rsc.org
Table 2: Synthesis of Octahydropyrano[4,3-b]pyrroles via Intramolecular [3+2] Cycloaddition mdpi.com
| Precursor Intermediate | Reaction | Product | Yield (%) |
| Glycine-derived aldehyde | Decarboxylative intramolecular [3+2] cycloaddition | 40a-d (aryl substituted) | 35–53 |
Radical-mediated reactions, specifically those involving an intramolecular 1,5-hydrogen atom transfer (HAT), offer a distinct pathway to the this compound core. researchgate.net The 1,5-HAT process involves the generation of a radical (often on a nitrogen or oxygen atom) which then abstracts a hydrogen atom from the fifth carbon position through a stable, chair-like six-membered transition state. researchgate.netescholarship.org This relocates the radical to a carbon atom, which can then participate in a subsequent cyclization step to form the pyrrolidine ring.
This method has been used to synthesize pyrrolizidine (B1209537) ring systems and can be triggered by various means, including photoredox catalysis. researchgate.netrsc.org For instance, visible-light-mediated single-electron reduction of a C-I bond can initiate a radical cascade involving a 1,5-HAT process to construct polysubstituted pyrroles. rsc.org In the synthesis of cyclic amines, a copper-catalyzed C(sp³)–H alkynylation proceeds via a photo-induced intramolecular 1,5-HAT. nih.gov While direct examples for this compound are sparse, the strategy has been applied to synthesize analogues, such as those promoted by N-radicals via C-glycoside phosphoramidates. researchgate.net
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, embody the principles of efficiency and atom economy. nih.govrsc.org These reactions are powerful tools for rapidly generating molecular diversity and have been applied to the synthesis of pyrrole-containing heterocycles.
A notable example is the three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines to assemble chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov This process proceeds through a sequential MCR to form an α-amino amidine intermediate, which then undergoes an intramolecular Michael cyclization to furnish the fused pyrrole ring system. nih.gov While this example yields a chromene (a benzopyran) fused system, the underlying principle of using an MCR to assemble a key intermediate for subsequent cyclization is directly applicable to the synthesis of the this compound core by selecting appropriate non-aromatic pyran precursors. The versatility of MCRs allows for a wide range of substituents to be incorporated into the final structure by simply varying the initial building blocks. nih.govpreprints.org
Another relevant approach is the double reductive amination of pyranose-derived diuloses with various amines. nih.govcas.cn Using a reducing agent like sodium triacetoxyborohydride (B8407120), this method smoothly cyclizes the precursors to produce novel N-heterobicyclic compounds with high stereoselectivity, providing a convenient route to the octahydropyrano[3,2-b]pyrrole isomer. nih.govcas.cn
Reductive Amination Strategies for Fused Systems
Reductive amination represents a highly effective and direct method for the synthesis of fused N-heterobicyclic compounds like this compound. This strategy typically involves the reaction of a dicarbonyl compound with a primary amine, leading to the formation of two new carbon-nitrogen bonds and the pyrrolidine ring in a single cascade process.
A key approach involves a double reductive amination of 1,4-dicarbonyl precursors. For the synthesis of the related octahydropyrano[3,2-b]pyrrole framework, pyranose derivatives of nono-2,5-diuloses and octos-4-uloses have been used as the dicarbonyl starting materials. nih.govcas.cn The cyclization proceeds smoothly in the presence of a suitable reducing agent to produce the fused N-heterobicyclic compounds with high stereoselectivity. nih.gov This method has been successfully used in the synthesis of various 2/3-N-pyrrolidine derivatives of glycosides. researchgate.net
The Dong group has utilized reductive amination for the synthesis of octahydropyrano[4,3-b]pyrroles by reacting glycine with appropriate aldehydes to form key intermediates for intramolecular cycloadditions. mdpi.com The choice of reducing agent is critical for the success of this transformation. While initial studies with sodium cyanoborohydride (NaCNBH₃) in methanol (B129727) proved complex, sodium triacetoxyborohydride (NaBH(OAc)₃) was identified as a powerful and versatile reagent for this purpose. cas.cn The reaction is typically performed in the presence of acetic acid, which facilitates the iminium ion formation required for the cyclization.
The optimization of reaction conditions found that dichloromethane (B109758) (CH₂Cl₂) is a highly effective solvent, with dichloroethane also being efficient. cas.cn The use of approximately 3.0 equivalents of NaBH(OAc)₃ and 2.0 equivalents of acetic acid at room temperature provides a smooth and high-yielding conversion to the desired fused pyrrole system. cas.cn This strategy provides a convenient and highly stereoselective route to these important heterocyclic structures. nih.govcas.cn
Table 1: Optimized Conditions for Double Reductive Amination This table is based on research for the synthesis of octahydropyrano[3,2-b]pyrrole derivatives, a strategy applicable to the [4,3-b] isomer.
| Parameter | Optimized Condition | Source |
|---|---|---|
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | cas.cn |
| Solvent | Dichloromethane (CH₂Cl₂) | cas.cn |
| Acid Catalyst | Acetic Acid (HOAc) | cas.cn |
| Temperature | Room Temperature | cas.cn |
Radical Cyclization Pathways
Radical cyclization offers an alternative pathway for the construction of the this compound core. These reactions typically proceed via the formation of a nitrogen- or carbon-centered radical which then undergoes an intramolecular addition to an appropriately positioned unsaturated bond to form the pyrrolidine ring.
Historically, octahydropyrano[3,2-b]pyrrole derivatives have been synthesized using radical cyclization reactions that employ glycosyl selenides as radical precursors. researchgate.net A common strategy involves a 5-exo-trig cyclization mechanism. For instance, the radical cyclization of phenyl 2-N-allylamino-2-deoxy-1-seleno glycopyranosides has been shown to afford the corresponding C-glycopyranosides with high stereoselectivity. researchgate.net Another approach involves intramolecular hydrogen atom transfer reactions promoted by N-radicals generated from C-glycoside phosphoramidates. researchgate.net
More broadly, free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using a system like tris(trimethylsilyl)silane (B43935) (TTMSS) and azobisisobutyronitrile (AIBN) has proven effective for creating complex pyrrole-containing polyheterocycles. beilstein-journals.org Biocatalytic radical cyclizations have also been identified, such as the formation of the kainic acid pyrrolidine ring catalyzed by Fe/α-ketoglutarate-dependent (Fe/αKGD) enzymes, where a ferryl species abstracts a hydrogen atom to initiate the cyclization cascade. nih.gov In the synthesis of other fused pyrroles, oxidants like iron(III) chloride (FeCl₃) can be used to initiate a cascade radical cyclization by intramolecular addition to an allyl group. mdpi.com These examples highlight the versatility of radical-based methods in constructing fused pyrrolidine ring systems.
Stereoselective Synthesis of this compound Frameworks
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective methods for the synthesis of the this compound framework, which contains multiple stereocenters, is of paramount importance.
Diastereoselective Control in Cyclization Reactions
Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. In the context of this compound synthesis, this is often achieved by substrate-controlled methods, where the inherent chirality of the starting material dictates the stereochemical outcome of the reaction.
Carbohydrates are frequently used as chiral starting materials. The double reductive amination of 1,4-dicarbonyl compounds derived from glycosides is a notable example of a highly diastereoselective ring closure. researchgate.netresearchgate.net The pre-existing stereocenters on the pyran ring guide the approach of the amine and the subsequent reduction steps, leading to a specific diastereomer of the fused product.
Other cyclization strategies also exhibit high levels of diastereocontrol. For example, oxidative Prins cyclizations of 1-benzyl ethers of hept-3-en-1,7-diols using indium(III) triflate (In(OTf)₃) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) afford octahydropyrano[4,3-b]pyrans with excellent stereoselectivity. rsc.org Similarly, the [3+2] cycloaddition of 1,2-cyclopropanated sugars with aldehydes in the presence of indium(III) chloride (InCl₃) is highly diastereoselective. researchgate.net N-Heterocyclic carbene (NHC)-catalyzed cascade reactions have also been developed to synthesize related chromeno[4,3-b]pyrrole derivatives, affording the products with excellent diastereoselectivities. nih.gov
Enantioselective Approaches
Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is typically achieved using chiral catalysts, chiral auxiliaries, or chiral reagents.
For frameworks related to this compound, several enantioselective methods have been reported. A notable example is the phosphine-catalyzed enantioselective synthesis of functionalized 1,4-dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolines. rsc.org This reaction proceeds through an alkylation/annulation sequence mediated by a chiral ferrocenyl-phosphine catalyst, yielding products with high enantioselectivity. rsc.org Another powerful approach is the use of N-heterocyclic carbene (NHC) organocatalysis. An NHC-catalyzed cascade cycloaddition has been successfully applied to the synthesis of tetrahydrochromeno[4,3-b]pyrrole derivatives, creating a sterically congested tetrasubstituted chiral center with excellent enantio- and diastereoselectivity. nih.gov
Chiral Auxiliaries and Catalytic Systems
The use of chiral auxiliaries is a classical and robust strategy for asymmetric synthesis. researchgate.net A chiral auxiliary is a chiral moiety that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction, after which it is removed. tcichemicals.com For the synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles, a closely related scaffold, a method utilizing chiral 3-allyl-2-formyl perhydro-1,3-benzoxazines as chiral auxiliaries has been developed. nih.gov Condensation with N-substituted glycines forms an azomethine ylide that undergoes a stereospecific intramolecular [3+2] dipolar cycloaddition to give a single diastereoisomer of the product. nih.gov
Catalytic systems are at the heart of modern stereoselective synthesis. Lewis acids are commonly employed to catalyze and control the stereochemistry of cyclization reactions. Scandium(III) triflate (Sc(OTf)₃) has been identified as an efficient Lewis acid catalyst for the synthesis of octahydropyrano[4,3-b]pyrroles. researchgate.net Tin(IV) bromide (SnBr₄) has been used to promote oxonium-Prins cyclizations to form substituted tetrahydrofurans stereoselectively. acs.org In addition to metal-based catalysts, organocatalysts have emerged as powerful tools. Chiral phosphines and N-heterocyclic carbenes (NHCs) have been shown to catalyze cascade reactions that produce complex fused pyrrole systems with high enantioselectivity. nih.govrsc.orgrsc.org
Reaction Conditions and Catalytic Systems
The choice of reaction conditions and catalyst is crucial for achieving high yields and selectivities in the synthesis of this compound and its derivatives. A variety of systems have been explored, spanning Lewis acid catalysis, organocatalysis, and specific reagent combinations for reductive amination and cycloaddition reactions. The table below summarizes key data from various synthetic approaches.
Table 2: Summary of Catalytic Systems and Reaction Conditions
| Synthetic Strategy | Catalyst/Reagent | Solvent | Temperature | Target/Related Scaffold | Source |
|---|---|---|---|---|---|
| Reductive Amination | NaBH(OAc)₃ / HOAc | CH₂Cl₂ | Room Temp. | Octahydropyrano[3,2-b]pyrrole | cas.cn |
| Intramolecular Cycloaddition | Sc(OTf)₃ | Acetonitrile | 80 °C | This compound | researchgate.net |
| [3+2] Cycloaddition | Zeolite HY | - | 90 °C | Pyrrolidine-fused heterocycles | mdpi.com |
| Oxidative Prins Cyclization | In(OTf)₃ / DDQ | - | - | Octahydropyrano[4,3-b]pyran | rsc.org |
| [3+2] Dipolar Cycloaddition | None (Chiral Auxiliary) | - | Dependent | Octahydropyrrolo[3,4-b]pyrrole | nih.gov |
| NHC-Catalyzed Cascade | N-Heterocyclic Carbene | - | - | Chromeno[4,3-b]pyrrole | nih.gov |
| Phosphine-Catalyzed Annulation | Chiral Ferrocenyl-Phosphine | - | - | Dihydropyranopyrazoloquinoline | rsc.org |
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous substances.
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purities compared to conventional heating methods. tandfonline.comnih.gov The application of microwave irradiation can accelerate Prins fluorination reactions for the preparation of 4-fluoro-pyran and -piperidine heterocycles. beilstein-journals.org Microwave heating has also been successfully employed in the synthesis of various fused heterocycles, including quinoline (B57606) derivatives. tandfonline.com Given its effectiveness in promoting cyclization reactions, MAOS presents a promising approach for the efficient and environmentally benign synthesis of the this compound scaffold. For example, a BiCl₃-catalyzed microwave-assisted Prins cyclization has been reported for the synthesis of 4-chloro-cis-2,6-disubstituted tetrahydropyrans. nih.gov
The development of catalyst-free reactions is a significant goal in green chemistry as it simplifies reaction procedures, reduces costs, and avoids contamination of the final product with catalyst residues. While the direct catalyst-free synthesis of the complex this compound ring system is challenging, research into catalyst-free methods for the formation of the constituent rings is ongoing. For example, catalyst- and solvent-free conditions have been explored for the synthesis of pyranopyrimidine derivatives. nih.gov The development of catalyst-free intramolecular cyclizations, potentially under thermal or photochemical conditions, could provide a highly atom-economical and environmentally friendly route to this compound and its derivatives.
Functional Group Interconversions on the this compound Core
The saturated nature of the this compound core allows for a variety of functional group interconversions, which are crucial for modifying the physicochemical properties of molecules based on this scaffold.
Oxidation reactions on the this compound core can target either the nitrogen atom of the pyrrolidine ring or susceptible carbon atoms within the bicyclic system. The nitrogen atom, being a secondary amine, can be oxidized to form N-oxides or other oxidized nitrogen species, although this is less common for saturated amines compared to their aromatic counterparts. rsc.org More prevalent are C-H oxidation reactions, which can introduce hydroxyl or carbonyl functionalities. For instance, the use of strong oxidizing agents can lead to the formation of lactams by oxidizing the carbon atom adjacent to the nitrogen. The specific outcome of an oxidation reaction is highly dependent on the reagents used and the substitution pattern of the starting material.
| Reaction Type | Reagent/Conditions | Product Type | Reference |
| N-Oxidation | m-CPBA, H₂O₂/TFAA | N-oxide derivatives | rsc.org |
| C-H Oxidation | CrO₃, KMnO₄ | Lactams, Hydroxylated derivatives | uomus.edu.iq |
This table is illustrative and based on general principles of heterocyclic chemistry, as specific examples for the this compound core are not extensively documented.
The this compound core is already a fully saturated (perhydrogenated) system. However, derivatives of this scaffold featuring unsaturation, such as those synthesized via cycloaddition reactions with unsaturated precursors, can undergo reduction. rsc.org Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a common method to reduce carbon-carbon double bonds that may be present in derivatives. nih.gov This process is essential for accessing a wider range of stereoisomers and confirming the saturated core structure.
| Reaction Type | Reagent/Conditions | Product Type | Reference |
| Catalytic Hydrogenation | H₂, Pd/C | Fully saturated derivatives | nih.gov |
| Hydride Reduction | NaBH₄, LiAlH₄ | Reduction of carbonyl/imine derivatives | nih.gov |
This table is illustrative and based on general principles of heterocyclic chemistry, as specific examples for the this compound core are not extensively documented.
The reactivity of the this compound core in substitution reactions is largely dictated by the nucleophilicity of the pyrrolidine nitrogen and the potential for activation of the ring carbons.
The nitrogen atom of the pyrrolidine ring is nucleophilic and readily undergoes substitution with a variety of electrophiles. nih.gov This is a common strategy for introducing diverse substituents at the N-position.
Electrophilic substitution on the carbon framework of the saturated rings is generally challenging without prior functionalization. However, in derivatives where the pyrrole ring is aromatic, electrophilic substitution would be expected to occur, typically at the C2 position, which is electronically favored. chinesechemsoc.org
Nucleophilic substitution reactions on the carbon skeleton are also uncommon unless a suitable leaving group is present. Such reactions are more relevant in the context of derivatized scaffolds. For example, the synthesis of pyrrolidine derivatives can be achieved via nucleophilic substitution reactions. ontosight.ai
| Reaction Type | Reagent/Conditions | Position of Substitution | Reference |
| N-Alkylation | Alkyl halides, Base | Nitrogen | nih.gov |
| N-Acylation | Acyl chlorides, Anhydrides | Nitrogen | ontosight.ai |
| N-Sulfonylation | Sulfonyl chlorides | Nitrogen | ontosight.ai |
This table is illustrative and based on general principles of heterocyclic chemistry, as specific examples for the this compound core are not extensively documented.
Regioselective Functionalization of Pyrrole and Pyran Moieties
Regioselective functionalization is key to systematically exploring the chemical space around the this compound scaffold. The inherent reactivity differences between the pyrrolidine and pyran rings, as well as the specific positions within each ring, can be exploited to achieve regiocontrol.
Functionalization of the nitrogen atom is the most straightforward and common regioselective modification. Beyond N-substitution, regioselective C-H functionalization of fused heterocyclic systems is an area of active research, though it is more established for aromatic systems. nih.gov For the saturated this compound, directing groups may be necessary to achieve selective C-H activation. In cases where the pyrrole ring is unsaturated, electrophilic attack is predicted to favor the C2 position. chinesechemsoc.org
Derivatization for Structure-Activity Relationship (SAR) Studies
The this compound scaffold is an attractive starting point for the development of new therapeutic agents. Derivatization of this core is essential for conducting structure-activity relationship (SAR) studies, which aim to correlate specific structural modifications with changes in biological activity. nih.govnih.gov
A common approach involves the synthesis of a library of analogs by introducing a variety of substituents at the pyrrolidine nitrogen. These substituents can modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can influence target binding and pharmacokinetic properties.
Structural Elucidation and Conformational Analysis of Octahydropyrano 4,3 B Pyrrole and Its Derivatives
Advanced Spectroscopic Characterization
Spectroscopic techniques are fundamental to confirming the identity and structural integrity of octahydropyrano[4,3-b]pyrrole and its derivatives following synthesis.
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For derivatives of this compound, ¹H and ¹³C NMR spectra provide definitive information about the connectivity and chemical environment of each atom in the molecule. beilstein-journals.org
In ¹H NMR spectra of pyrrole (B145914) derivatives, the chemical shifts of protons on the pyrrole ring are indicative of their local electronic environment. researchgate.netmdpi.com For the saturated pyrrolidine (B122466) portion of the this compound system, protons attached to the carbons adjacent to the nitrogen and oxygen atoms typically appear in distinct regions of the spectrum. The coupling constants (J-values) between adjacent protons are crucial for establishing the relative stereochemistry at the chiral centers, particularly at the ring junction (C3a and C7a). Two-dimensional NMR techniques, such as COSY and NOESY, are employed to confirm proton-proton connectivities and through-space proximities, respectively, which helps to assign the stereochemistry. acs.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom, confirming the carbon skeleton of the molecule. beilstein-journals.orgias.ac.in The chemical shifts are sensitive to the hybridization and substitution pattern of the carbon atoms.
Table 1: Representative NMR Spectroscopic Data for this compound Derivatives (Note: Chemical shifts (δ) are reported in parts per million (ppm) and are representative values for substituted derivatives found in the literature. Actual values will vary based on substitution and solvent.)
| Atom Position | Representative ¹H NMR Chemical Shift (δ, ppm) | Representative ¹³C NMR Chemical Shift (δ, ppm) |
| C2 | 2.50 - 3.50 | 40.0 - 55.0 |
| C3 | 1.60 - 2.20 | 25.0 - 40.0 |
| C3a | 2.80 - 4.00 | 55.0 - 70.0 |
| C4 | 3.40 - 4.20 | 60.0 - 75.0 |
| C6 | 3.40 - 4.20 | 60.0 - 75.0 |
| C7 | 1.80 - 2.50 | 30.0 - 45.0 |
| C7a | 2.80 - 4.00 | 55.0 - 70.0 |
| N-H | 1.50 - 3.00 (broad) | - |
Data compiled from analogous structures in scientific literature. researchgate.netacs.orgias.ac.in
HRMS is an essential technique used to validate the molecular formula of a synthesized compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₇H₁₃NO), the exact mass can be determined and compared to the theoretical value, confirming the elemental composition. uni.lubiosynth.com This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. Electrospray ionization (ESI) is a common method used for these analyses. ias.ac.in
Table 2: Predicted HRMS Data for this compound Adducts
| Adduct | Molecular Formula | Predicted m/z |
| [M+H]⁺ | C₇H₁₄NO⁺ | 128.10700 |
| [M+Na]⁺ | C₇H₁₃NNaO⁺ | 150.08894 |
| [M-H]⁻ | C₇H₁₂NO⁻ | 126.09244 |
| [M]⁺ | C₇H₁₃NO⁺ | 127.09917 |
Data sourced from PubChemLite. uni.lu
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the this compound system, characteristic absorption bands can be observed. The N-H stretching vibration of the secondary amine in the pyrrolidine ring typically appears as a moderate band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration is usually found in the 1250-1020 cm⁻¹ range. The C-O-C stretching of the pyran ether linkage gives rise to a strong band, typically around 1150-1070 cm⁻¹. The spectrum also contains C-H stretching vibrations for sp³-hybridized carbons just below 3000 cm⁻¹. nist.govresearchgate.netias.ac.in
Table 3: Typical Infrared Absorption Frequencies for the this compound Scaffold
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
| N-H (amine) | Stretch | 3300 - 3500 |
| C-H (alkane) | Stretch | 2850 - 2960 |
| C-O (ether) | Stretch | 1070 - 1150 |
| C-N (amine) | Stretch | 1020 - 1250 |
Data compiled from general values for functional groups and data from related pyrrole compounds. researchgate.netias.ac.in
X-ray Crystallography for Absolute Stereochemistry and Conformation
While spectroscopy provides crucial data on connectivity, single-crystal X-ray crystallography offers unambiguous proof of a molecule's three-dimensional structure, including its absolute stereochemistry and solid-state conformation. tugraz.at For chiral molecules like the derivatives of this compound, this technique is invaluable for determining the spatial arrangement of substituents and the configuration at the stereocenters. mdpi.com
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the precise positions of each atom. mdpi.com This analysis provides key structural parameters such as bond lengths, bond angles, and torsion angles. For this compound derivatives, X-ray data confirms the cis or trans relationship of the ring fusion. mdpi.com
Table 4: Representative Single-Crystal X-ray Diffraction Data for a Fused Heterocyclic System (Note: This table presents example data typical for a small organic molecule and is for illustrative purposes.)
| Parameter | Example Value | Description |
| Empirical Formula | C₈H₁₅NO | Molecular formula of the compound in the crystal. |
| Crystal System | Monoclinic | One of the seven crystal systems describing the lattice symmetry. |
| Space Group | P2₁/c | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | a = 8.0 Å, b = 14.3 Å, c = 22.6 Å, β = 90° | The lengths and angles of the smallest repeating unit of the crystal lattice. rsc.org |
| Volume | 2600 ų | The volume of the unit cell. rsc.org |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |
Data points are representative and compiled from literature on similar structures. mdpi.comrsc.org
Conformational Dynamics and Ring Pucker Analysis
The five-membered pyrrolidine ring is not planar and typically adopts a puckered "envelope" or "twist" conformation to relieve torsional strain. researchgate.netiucr.org In an envelope pucker, four atoms are roughly coplanar while the fifth is out of the plane. iucr.org The six-membered pyran ring most commonly adopts a stable "chair" conformation, though "boat" and "twist-boat" conformations are also possible. beilstein-journals.org The fusion of the two rings creates a rigid, well-defined three-dimensional structure. mdpi.com
The precise conformation can be described quantitatively using Cremer-Pople puckering parameters (Q, θ, φ), which are derived from the displacement of ring atoms from a mean plane. iucr.orgchemrxiv.org The puckering amplitude (Q) quantifies the degree of non-planarity, while the phase angles (θ and φ) describe the type of pucker (e.g., chair, boat, envelope). iucr.orgbeilstein-journals.org For instance, analysis of related structures has shown that a pyran ring can adopt a twist-boat conformation with specific puckering parameters (e.g., Q = 0.617 Å, θ = 103.87°, φ = 220.2°). iucr.org The specific pucker adopted by the this compound scaffold will be influenced by the nature and stereochemistry of any substituents, which can favor one conformation over another through steric and electronic effects. researchgate.netbeilstein-journals.org Theoretical analysis using methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformations and predict the most stable puckering modes. beilstein-journals.orgnih.gov
Computational Chemistry and Molecular Modeling Studies of Octahydropyrano 4,3 B Pyrrole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental for understanding a molecule's electronic properties. tsukuba.ac.jp These calculations can determine the distribution of electrons, molecular orbital energies (like the HOMO and LUMO), and electrostatic potential, which are crucial for predicting chemical reactivity and stability. mdpi.com For instance, studies on related pyrrolo[3,2-b]pyrrole (B15495793) systems have used quantum-chemical calculations to understand their two-photon absorption properties. nih.gov
Currently, there are no specific published studies detailing quantum chemical calculations for Octahydropyrano[4,3-b]pyrrole. Such research would be necessary to elucidate its fundamental electronic structure. Public databases, however, provide some computationally predicted properties.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H13NO | uni.lu |
| Molar Mass | 127.18 g/mol | biosynth.com |
| Monoisotopic Mass | 127.09972 Da | uni.lu |
| XlogP (predicted) | -0.2 | uni.lu |
| pKa (basic) | 7.95 (Predicted) | N/A |
This table presents computationally predicted data; experimental verification is required.
Molecular Docking Simulations for Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bioinformation.net It is widely used in drug design to simulate the interaction between a small molecule ligand and a biological target, such as a protein or enzyme. For example, docking studies have been performed on various pyrrole (B145914) derivatives to evaluate their potential as inhibitors for targets like monoamine oxidase (MAO-A) and aromatase. nih.govnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
A literature search reveals no specific molecular docking studies performed on this compound. To assess its potential as a bioactive agent, docking simulations against various therapeutic targets would be a critical first step.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. d-nb.info To develop a QSAR model, a series of structurally related compounds, such as derivatives of the this compound scaffold, would need to be synthesized and their biological activity measured. nih.gov The model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. d-nb.info
There are no published QSAR models for derivatives of this compound. The development of such models is contingent on the availability of a dataset of synthesized compounds with corresponding biological activity data.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Studies
Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. rsc.org This technique can be used to study the stability of a ligand within a protein's binding site, analyze the dynamics of the protein-ligand complex, and calculate binding free energies. bioinformation.netrsc.org For example, MD simulations have been used to study the stability of pyrrole derivatives bound to the human epidermal growth factor receptor 2 (HER2). bioinformation.net
No specific MD simulation studies for this compound or its derivatives are currently available in the scientific literature. Such simulations would be valuable for confirming the stability of binding modes predicted by molecular docking and for understanding the dynamic behavior of this scaffold in a biological environment.
In silico Design of this compound Derivatives
In silico design involves using computational methods to create novel molecules with desired properties. Based on initial findings from docking or QSAR studies, the this compound scaffold could be computationally modified to optimize its binding affinity and selectivity for a specific biological target. nih.govsemanticscholar.org This process, often called structure-based drug design, has been successfully applied to many heterocyclic systems, including various pyrrole derivatives, to develop potent and selective inhibitors. nih.govnih.govnih.gov
The in silico design of novel this compound derivatives remains an unexplored area of research, pending the identification of a relevant biological target and initial computational or experimental screening results.
Biological Activities and Mechanistic Investigations in Vitro & Non Clinical Focus
Biological Target Identification and Validation
Research into derivatives of the octahydropyrano[4,3-b]pyrrole core and its close structural analogs has identified several distinct biological targets. These findings validate the scaffold's potential to interact with key proteins involved in physiological and pathological processes.
Primary targets identified for this class of compounds include:
Cholinesterases: Specifically, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been identified as key targets for derivatives of the closely related hexahydrochromeno[4,3-b]pyrrole scaffold. nih.govacs.org These enzymes are critical for regulating neurotransmission and are major targets in the management of Alzheimer's disease.
Metabolic Signaling Pathways: Derivatives of the this compound scaffold have been shown to modulate pathways central to cellular metabolism. Specifically, they can promote glucose uptake by enhancing the phosphorylation of Akt and AMP-activated protein kinase (AMPK), two central nodes in metabolic regulation. nih.gov This is achieved through the upregulation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.gov
Microbial Targets: While specific molecular targets within microbes have not been definitively identified for the this compound core itself, related pyrrole (B145914) compounds are known to act on various bacterial components. For example, some pyrrolamides function by binding to the minor groove of DNA, while others act as inhibitors of essential bacterial enzymes like GyrB/ParE. mdpi.com The antimicrobial activity of pyrano[4,3-b]pyran derivatives, a similar scaffold, suggests they interact with vital microbial structures or enzymes, leading to growth inhibition. nih.gov
Enzyme Inhibition Profiles and Mechanistic Insights
Derivatives of the this compound scaffold and its analogs have demonstrated significant and often selective enzyme-inhibiting capabilities.
Cholinesterase Inhibition: A study on hexahydrochromeno[4,3-b]pyrrole derivatives, which replace the pyran oxygen of the parent compound with a benzene (B151609) ring, revealed potent acetylcholinesterase (AChE) inhibitory activity. nih.govacs.org Carbamate (B1207046) derivatives, in particular, were investigated, drawing comparisons to the well-known AChE inhibitor, physostigmine. The positioning of the carbamate group on the aromatic ring was found to be crucial for activity. nih.govacs.org
The 6-carbamate derivative (4) was identified as a highly potent inhibitor of human AChE, with activity nearly matching that of physostigmine. nih.gov It was substantially more potent than its regioisomers, the 7-carbamate (5) and 8-carbamate (6) , highlighting a stark structure-activity relationship (SAR). nih.govacs.org Mechanistic studies showed that the most potent compound (4) exhibited a time-dependent inhibition pattern, similar to that of physostigmine. nih.gov Further kinetic analysis of other polysubstituted pyrrole inhibitors of AChE has revealed an uncompetitive mode of inhibition, suggesting that the inhibitor binds to the enzyme-substrate complex. researchgate.net
| Compound | Scaffold | Target Enzyme | Observed Potency | Reference |
|---|---|---|---|---|
| 6-Carbamate Derivative (4) | Hexahydrochromeno[4,3-b]pyrrole | Human AChE | Almost as potent as physostigmine | nih.govacs.org |
| 7-Carbamate Derivative (5) | Hexahydrochromeno[4,3-b]pyrrole | Human AChE | 60-fold less potent than compound (4) | nih.govacs.org |
| 8-Carbamate Derivative (6) | Hexahydrochromeno[4,3-b]pyrrole | Human AChE | 550-fold less potent than compound (4) | nih.govacs.org |
Receptor Modulation and Binding Affinity Studies
While direct receptor binding affinity studies (e.g., determining Kᵢ or Kₐ values) for the this compound scaffold are not extensively documented in publicly available literature, research on isomeric and related structures indicates the potential of this chemical class to modulate various receptors. For instance, derivatives of the isomeric octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold have been developed as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). nih.gov Another related scaffold, 1,2,4-triazolyl octahydropyrrolo[2,3-b]pyrroles, has yielded potent antagonists for the dopamine (B1211576) D3 receptor. acs.org These findings suggest that the rigid, fused-ring system of this compound is a viable starting point for designing receptor ligands, although specific interactions and affinities have yet to be reported.
Modulation of Cellular Pathways (e.g., Apoptosis Induction Mechanisms)
The this compound framework has been shown to modulate critical cellular signaling pathways, particularly those involved in metabolism and cell survival.
Glucose Metabolism Pathway: A series of this compound derivatives were found to promote glucose uptake in non-clinical models. nih.gov The mechanism involves the upregulation of 4E-BP1, which in turn enhances the phosphorylation and activation of both Akt and AMP-activated protein kinase (AMPK). nih.gov The activation of the AMPK/Akt pathway is a well-established mechanism for increasing the translocation of glucose transporters (like GLUT4) to the cell surface, thereby facilitating glucose entry into cells. mdpi.com One specific derivative demonstrated a significant increase in glucose uptake, underscoring the potential of this scaffold to influence cellular energy regulation. nih.gov
| Compound Class | Reported Activity | Mechanism | Reference |
|---|---|---|---|
| Aryl-substituted Octahydropyrano[4,3-b]pyrroles (40a-d) | Promotes glucose uptake | Upregulates 4E-BP1, enhancing Akt and AMPK phosphorylation | nih.gov |
| Compound 40f (a related pyridine (B92270) analog) | 80.6% glucose uptake in an in vitro assay | Enhances Akt and AMPK phosphorylation | nih.gov |
Apoptosis Pathways: The broader class of pyrrole-containing compounds has been shown to exert dual effects on apoptosis, depending on the specific chemical structure and cellular context. Some pyrrolo-quinoline derivatives can induce apoptosis in cancer cells through the intrinsic pathway. nih.gov This involves the activation of pro-apoptotic proteins (such as Bim, Bax, Bak) and the deactivation of anti-apoptotic proteins (like Bcl-2, Mcl-1), leading to the activation of caspases-3 and -9 and subsequent cell death. nih.gov Conversely, other 1,5-diaryl pyrrole derivatives have demonstrated neuroprotective effects by inhibiting apoptosis induced by toxins in neuronal cells. nih.gov This protective mechanism involves the suppression of the COX-2/PGE2 inflammatory pathway and the prevention of lipid peroxidation. nih.gov
Antimicrobial Activity and Structure-Activity Relationships
The pyrrole nucleus is a common feature in compounds with antimicrobial properties. mdpi.complos.org Studies on derivatives containing a pyrano[4,3-b]pyran nucleus, which is structurally very similar to the this compound core, have demonstrated notable antimicrobial activity. nih.gov
In one study, a series of pyrano[4,3-b]pyran derivatives were tested against a panel of bacteria and fungi. nih.gov The majority of the compounds showed activity against the Gram-positive bacteria Bacillus subtilis and Clostridium tetani, as well as the fungus Candida albicans. nih.gov
| Compound Class | Test Organisms | Activity Level (MIC) | Reference |
|---|---|---|---|
| Pyrano[4,3-b]pyran derivatives | Bacillus subtilis (Gram-positive) | Active | nih.gov |
| Clostridium tetani (Gram-positive) | Active | nih.gov | |
| Candida albicans (Fungus) | Active | nih.gov |
General structure-activity relationship (SAR) studies on antimicrobial pyrroles have highlighted several key features that influence potency: mdpi.com
Halogenation: The presence of electron-withdrawing halogen atoms (e.g., chlorine, bromine) on the pyrrole ring often enhances antimicrobial activity. mdpi.commdpi.com
Substitution Pattern: The position and nature of substituents on the pyrrole ring and any fused ring systems are critical. For example, in benzophenanthridine alkaloids, a quaternary nitrogen and a methylenedioxy group were found to be important for activity.
Side Chains: The length and branching of side chains attached to the pyrrole core can modulate biological activity, although this does not always have a significant effect. mdpi.com
Potential as Pharmacological Probes for Molecular Processes
While derivatives of this compound have been identified as promising lead structures for drug development, there is limited information in the scientific literature regarding their specific application as pharmacological probes or tools for studying molecular processes. nih.gov Their defined biological activities, such as the specific inhibition of acetylcholinesterase or the modulation of the AMPK/Akt pathway, suggest a potential utility in this area. A potent and selective inhibitor based on this scaffold could, in principle, be used to investigate the roles of these enzymes and pathways in various cellular models. However, dedicated development and characterization for use as a chemical probe have not yet been reported.
Applications As a Key Scaffold in Advanced Chemical Synthesis
Role as a Building Block for Complex Heterocyclic Compounds
The octahydropyrano[4,3-b]pyrrole core is a versatile building block for creating more elaborate heterocyclic compounds. numberanalytics.combiosynth.com Its structure, which consists of fused six-membered and five-membered rings containing oxygen and nitrogen atoms respectively, provides a robust foundation for further chemical modification. mdpi.com Synthetic strategies such as glycine-based [3+2] cycloaddition reactions have been developed to construct the this compound system itself. mdpi.com One such method involves the decarboxylative intramolecular [3+2] cycloaddition of intermediates derived from glycine (B1666218) and functionalized aldehydes, yielding the core scaffold in moderate yields. mdpi.com Once formed, the scaffold's pyrrolidine (B122466) nitrogen and various positions on the pyran ring can be functionalized, allowing for its incorporation into larger, polycyclic systems. numberanalytics.comrsc.org This adaptability makes it a crucial intermediate in the synthesis of a wide array of compounds with potential biological activity. researchgate.net
This compound as a Privileged Scaffold in Drug Discovery Research
In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear frequently in bioactive compounds and are capable of binding to multiple biological targets. nih.govnih.govnih.gov The pyrrole (B145914) ring and its fused derivatives are widely recognized as privileged structures due to their presence in numerous natural products and FDA-approved drugs. nih.govnih.govnih.gov The this compound system fits this description, as its derivatives have been investigated for a range of therapeutic applications. mdpi.com The rigid conformation of the scaffold helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
The this compound scaffold has been identified as a key structural motif in the design of novel therapeutic agents. Research has shown that molecules incorporating this fused bicyclic system are being explored as potential treatments for central nervous system (CNS) disorders, as anti-infective agents, and as anticancer drug candidates. mdpi.com For instance, a study by the Dong group explored a series of this compound derivatives to evaluate their impact on glucose uptake, a key process in metabolic diseases. mdpi.com Their work demonstrated that modifications to the aryl substituents on the scaffold could modulate the biological activity, highlighting the scaffold's utility in fine-tuning therapeutic properties. mdpi.com
Bioisosterism is a key strategy in drug design where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance the compound's pharmacological profile. ufrj.brnih.gov Fused heterocyclic systems like this compound are valuable as bioisosteres for other cyclic structures. researchgate.netresearchgate.net For example, the related octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold has been successfully used as a bioisosteric replacement for the piperazine (B1678402) ring in drug discovery programs. This substitution can alter properties such as basicity, lipophilicity, and metabolic stability, potentially leading to improved drug-like characteristics. The principle of using rigid, fused rings to replace more flexible single rings is a common tactic to improve binding affinity and selectivity, a role for which the this compound scaffold is well-suited. nih.govnih.gov
Integration into Natural Product Total Synthesis (e.g., Aeruginosins, Martinellic Acid, Seneciobipyrrolidine)
While the exact this compound framework is not a direct component of all the listed natural products, closely related pyranopyrrole and pyrrolidine-fused scaffolds are crucial in the synthesis of their analogues. This highlights the importance of this structural class in exploring the structure-activity relationships of complex natural products.
Aeruginosins : This family of natural products, which are potent inhibitors of serine proteases like thrombin, typically contains a 2-carboxy-octahydroindole core. However, in the search for novel thrombin inhibitors with improved properties, synthetic analogues have been created. Specifically, the closely related isomer, octahydropyrano[3,2-b]pyrrole-2-carboxylic acid, has been synthesized from D-mannose to serve as a conformationally constrained building block for creating aeruginosin analogues. researchgate.netnih.gov These efforts aim to understand how changes in the core scaffold affect biological activity. researchgate.net
Martinellic Acid and Seneciobipyrrolidine : The natural products martinellic acid and seneciobipyrrolidine are characterized by a different core structure, the hexahydropyrrolo-[3,2-c]-quinoline scaffold. nih.gov Synthetic approaches to these molecules focus on constructing this specific tricyclic system. nih.gov However, the broader strategy of using fused pyrrolidine rings is a central theme, and the synthesis of various pyrrolidine-containing polycyclic compounds, including octahydropyrano[4,3-b]pyrroles, often employs similar synthetic methodologies, such as intramolecular cycloaddition reactions. mdpi.com
| Natural Product Family | Core Scaffold of Natural Product | Related Synthetic Scaffold | Biological Activity |
| Aeruginosins | 2-Carboxy-octahydroindole | Octahydropyrano[3,2-b]pyrrole | Serine Protease (Thrombin) Inhibition |
| Martinellic Acid | Hexahydropyrrolo[3,2-c]quinoline | N/A | Bradykinin Receptor Antagonist |
| Seneciobipyrrolidine | Pyrrolo[3,2-c]quinoline | N/A | Various Biological Targets |
Potential in Materials Science and Optoelectronic Applications
The application of pyrrole-based compounds extends beyond medicine into materials science. numberanalytics.com Conjugated polymers containing pyrrole and fused-pyrrole heterocycles have garnered significant attention for their interesting electronic and optical properties. researchgate.netnih.govbeilstein-journals.org These materials are being investigated for use in optoelectronic devices such as organic light-emitting diodes (OLEDs). acs.org
Research into materials based on 1,4-dihydropyrrolo[3,2-b]pyrrole, a structural isomer of the this compound core, has shown that these heteropentalenes are highly electron-rich and possess strong emission intensity, making them appealing building blocks for optoelectronic applications. acs.org While specific studies focusing solely on this compound in this context are less common, the fundamental properties of fused pyrrole systems suggest potential. The combination of the electron-rich pyrrole ring with the pyran moiety could lead to materials with unique photophysical properties, making the this compound scaffold a candidate for future exploration in the development of novel organic materials for optoelectronics and biophotonics. nih.govbeilstein-journals.org
Future Perspectives and Emerging Research Directions
Innovations in Asymmetric Synthesis
The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Consequently, the development of stereoselective synthetic methods for octahydropyrano[4,3-b]pyrrole is a primary focus of ongoing research. Future innovations are expected to move beyond classical approaches to embrace more sophisticated and efficient asymmetric strategies.
Organocatalysis, in particular, stands out as a powerful tool for constructing chiral molecules without the need for metal catalysts. researchgate.netnih.gov The application of chiral organocatalysts, such as proline derivatives or squaramides, is a promising future direction for controlling the stereochemistry during the formation of the pyranopyrrole core. rsc.org These catalysts can facilitate key bond-forming reactions, like Michael additions or cycloadditions, to produce highly enantioenriched products. au.dk Another key area is the advancement of enantioselective cycloaddition reactions. The intramolecular 1,3-dipolar cycloaddition of azomethine ylides is a known method for creating fused pyrrole (B145914) systems, and the use of chiral metal complexes, for instance those involving silver acetate, can induce high enantioselectivity in these transformations. Future work will likely focus on discovering new catalyst systems that offer greater control and broader substrate scope for the asymmetric synthesis of this specific scaffold.
| Asymmetric Strategy | Description | Potential Advantages |
| Organocatalysis | Employs small, chiral organic molecules (e.g., proline derivatives, squaramides) to catalyze stereoselective reactions. | Metal-free, environmentally friendly, high enantioselectivity. |
| Chiral Lewis Acid Catalysis | Utilizes metal complexes with chiral ligands to direct the stereochemical outcome of cycloaddition or cyclization reactions. | High turnover, excellent control over stereocenters. |
| Substrate-Controlled Synthesis | Incorporates a chiral auxiliary into the starting material to guide the stereochemistry of subsequent ring-forming steps. | Predictable outcomes based on the known stereochemistry of the auxiliary. |
Development of Novel Reaction Methodologies
Efficiency and elegance in chemical synthesis are paramount for generating compound libraries for drug discovery. Research into the this compound scaffold is increasingly focused on developing novel reaction methodologies that are atom-economical, convergent, and allow for rapid diversification.
One-pot multicomponent reactions (MCRs), where the scaffold is assembled from three or more starting materials in a single step, represent a highly efficient strategy. nih.gov Future efforts will aim to design new MCRs that build the this compound core with greater complexity and control. Cascade or domino reactions, in which a single catalytic event triggers a sequence of bond-forming transformations, are also a major frontier. Gold-catalyzed cascade reactions, for example, have been used to create other types of fused pyrroles and could be adapted for this system. nih.gov
Furthermore, refining existing powerful methods like reductive amination is an ongoing goal. The Dong group has successfully applied reductive amination strategies, using reagents like sodium triacetoxyborohydride (B8407120), to synthesize the this compound core. Future developments may involve identifying milder and more selective reducing agents or catalysts to improve yields and stereoselectivity, particularly for complex substrates. nih.govcas.cn
| Methodology | Key Features | Future Direction |
| Reductive Amination | Involves the reaction of a dicarbonyl compound with a primary amine, followed by reduction to form the fused ring system. | Development of more selective and milder reducing agents; asymmetric variants. |
| [3+2] Cycloaddition | A powerful method for constructing the five-membered pyrrolidine (B122466) ring by reacting a 1,3-dipole with a dipolarophile. rsc.org | Discovery of new catalysts for enhanced stereocontrol and regioselectivity. |
| Cascade Reactions | A series of intramolecular reactions initiated by a single event to rapidly build molecular complexity. nih.gov | Design of novel catalyst-triggered cascades for one-pot synthesis of the core. |
| Multicomponent Reactions | Three or more reactants combine in a single operation to form the final product, maximizing efficiency. nih.govresearchgate.net | Exploration of new reactant combinations to generate diverse derivatives. |
Advanced Applications in Chemical Biology
The unique structural and chemical properties of the this compound scaffold make it an attractive candidate for applications in chemical biology. While its use as a dedicated chemical probe has not yet been extensively reported, its potential is significant.
A major emerging direction is the use of this scaffold to create novel peptidomimetics. Peptides are crucial biological signaling molecules, but their therapeutic use is often limited by poor stability and bioavailability. Rigid scaffolds like this compound can be used to arrange peptide-like side chains in a specific, biologically active conformation, mimicking structures like β-strands or turns. nih.gov This can lead to the development of potent and stable enzyme inhibitors, such as the HIV-1 protease inhibitors developed from polypyrrolinone scaffolds. nih.gov
Furthermore, derivatives of the related octahydropyrano[3,2-b]pyrrole scaffold are known to be potential glycosidase inhibitors. cas.cn This suggests that the [4,3-b] isomer could also be explored for its ability to inhibit carbohydrate-processing enzymes, which are involved in a wide range of diseases. The scaffold's capacity for diverse functionalization also makes it suitable for the development of chemical probes, where a reporter group (like a fluorophore or biotin (B1667282) tag) is attached to the core, enabling researchers to study protein function and localization within cells.
Exploration of New Pharmacological Targets
The "privileged" nature of the this compound scaffold suggests its potential to interact with a wide array of biological targets. Research on closely related analogs has already identified several promising target classes, paving the way for future pharmacological exploration.
A highly significant finding is the potent activity of hexahydrochromeno[4,3-b]pyrrole derivatives, which are structurally very similar, as inhibitors of acetylcholinesterase (AChE). nih.gov Some of these compounds show potency comparable to the established drug physostigmine, making AChE a key target for this compound derivatives in the context of Alzheimer's disease and other neurological disorders. nih.govnih.gov
Beyond cholinesterases, the central nervous system (CNS) appears to be a rich area for new targets. The closely related octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold has been used to construct selective ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), indicating that the pyranopyrrole core is well-suited for interacting with CNS receptors. chemsrc.com Other potential targets include viral proteins, as demonstrated by the investigation of pyranopyrazole derivatives as coronavirus inhibitors, and key enzymes in the HIV replication cycle. nih.govnih.gov
| Target Class | Specific Example(s) | Therapeutic Area |
| Enzymes (CNS) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) nih.govnih.gov | Alzheimer's Disease, Cognitive Disorders |
| CNS Receptors | Nicotinic Acetylcholine Receptors (nAChRs) chemsrc.com | Neurological and Psychiatric Disorders |
| Viral Proteins | Coronavirus Main Protease (Mpro) nih.gov | Antiviral Therapy |
| Viral Enzymes | HIV Reverse Transcriptase, HIV Integrase nih.gov | HIV/AIDS |
| Enzymes (Metabolic) | Glycosidases cas.cn | Diabetes, Viral Infections, Cancer |
Computational Design and High-Throughput Synthesis Synergies
The future of drug discovery with the this compound scaffold will be significantly accelerated by the synergy between computational chemistry and high-throughput synthesis. This combination allows for the rapid design, synthesis, and screening of large, focused compound libraries. nih.govresearchgate.net
In silico methods are becoming indispensable for modern drug design. researchgate.net Virtual libraries of thousands of this compound derivatives can be created and screened computationally against the three-dimensional structures of target proteins. Molecular docking simulations can predict binding affinities and binding modes, helping to prioritize which compounds to synthesize. researchgate.netnih.gov Furthermore, computational tools can predict absorption, distribution, metabolism, and excretion (ADME) properties, allowing researchers to filter out compounds with poor drug-like characteristics before any synthesis is attempted. nih.govresearchgate.net
The insights gained from these computational studies can then directly guide high-throughput synthesis efforts. By focusing on scaffolds and substitution patterns predicted to be most active and have favorable properties, chemists can generate smaller, more intelligent libraries. This approach saves significant time and resources compared to traditional, untargeted screening of vast compound collections. This iterative cycle of computational design, focused synthesis, and biological screening represents the most powerful strategy for rapidly identifying new lead compounds based on the this compound core.
Q & A
Q. What are the common synthetic routes for octahydropyrano[4,3-b]pyrrole derivatives, and how do reaction conditions influence yield?
The synthesis typically involves multicomponent reactions (MCRs) or cycloaddition strategies. For example, azomethine ylides generated from aziridines can undergo intramolecular 1,3-dipolar cycloaddition to form fused pyrrole systems under reflux in toluene . Catalyst selection (e.g., ZnO nanoparticles or crown ether complex cation ionic liquids) significantly impacts regioselectivity and yield. Optimization via Box–Behnken experimental design improves reproducibility compared to traditional trial-and-error methods .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Key techniques include:
- NMR : and NMR to confirm ring fusion and substituent positions.
- X-ray crystallography : Resolves stereochemistry, as seen in rac-(3aR,7aS)-octahydropyrano[4,3-b]pyrrole derivatives .
- HRMS : Validates molecular weight and fragmentation patterns.
- IR spectroscopy : Identifies functional groups like carbonyls or NH stretches .
Q. How can researchers optimize solvent and temperature conditions for pyrrole annulation reactions?
Systematic screening using polar aprotic solvents (e.g., DMF, acetonitrile) at 80–120°C enhances ring closure efficiency. For stereocontrol, low-temperature conditions (−20°C) with diazomethane or triethylamine are employed to stabilize intermediates . Solvent-free microwave-assisted methods are emerging for eco-friendly synthesis .
Q. What are the typical challenges in isolating this compound intermediates?
Hydrophobic intermediates often require column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol/methanol. Boc-protected derivatives (e.g., tert-butoxycarbonyl) improve solubility during purification .
Q. How do substituents on the pyrrole core affect physicochemical properties?
Electron-withdrawing groups (e.g., nitro, cyano) increase ring rigidity and planarity, enhancing fluorescence in ESIPT (excited-state intramolecular proton transfer) systems. Ethoxycarbonyl or aryl groups modulate solubility and π-conjugation .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled in this compound synthesis?
Chiral catalysts (e.g., phosphoric acids) or enantiopure starting materials enforce stereoselectivity. For example, rac-(3aR,7aS)-configured derivatives are resolved via chiral HPLC or asymmetric catalysis . Computational modeling (DFT) predicts transition states to guide ligand design .
Q. What strategies address contradictory data in catalytic efficiency studies?
Discrepancies in turnover numbers (TONs) may arise from trace impurities or solvent effects. Use deuterated solvents for kinetic isotope effect (KIE) studies and in situ FTIR to monitor reaction progress. Reproducibility requires strict moisture/oxygen exclusion, as seen in Mn-catalyzed dehydrogenation .
Q. How do computational methods aid in designing this compound-based therapeutics?
Docking simulations (e.g., AutoDock Vina) predict binding affinities for targets like acetylcholinesterase (AChE). QSAR models link substituent electronic parameters (Hammett σ) to bioactivity, as demonstrated in rivastigmine analogs . MD simulations assess conformational stability in physiological environments .
Q. What role do fused heterocycles play in enhancing biological activity?
Tricyclic systems (e.g., [1]benzopyrano[4,3-b]pyrrole) rigidify the structure, improving target selectivity. Methyl or methoxy groups at C3/C4 positions increase lipophilicity and blood-brain barrier penetration in neuroprotective agents .
Q. How can researchers validate mechanistic pathways in pyrrole cyclization?
Isotopic labeling (, ) tracks intermediate formation. Trapping experiments with TEMPO or BHT identify radical intermediates. Kinetic studies under varied pressures distinguish concerted vs. stepwise mechanisms, as applied in 1,3-dipolar cycloadditions .
Methodological Tables
Table 1: Catalytic Systems for Pyrrole Annulation
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| ZnO nanoparticles | Ethanol | 80 | 78–85 | |
| Mn(II) complexes | Toluene | 110 | 65–72 | |
| Chiral phosphoric acid | DCM | −20 | 88* (ee >90%) | |
| *Enantiomeric excess (ee). |
Table 2: Bioactivity of Key Derivatives
| Compound | Target | IC (nM) | Application | Reference |
|---|---|---|---|---|
| [1]Benzopyrano[4,3-b]pyrrole | AChE | 12.5 | Alzheimer’s disease | |
| 2-(6-Nitropyridin-3-yl) derivative | Tachykinin receptor | 8.3 | Neuroinflammation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
